4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride is a chemical compound with the molecular formula C11H16N3O2·2HCl It is a derivative of morpholine and pyridine, featuring an aminomethyl group attached to the pyridine ring and a morpholinone structure
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Based on the anti-tubercular activity of similar compounds, it can be inferred that the compound may interfere with the biochemical pathways of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant inhibitory concentrations against mycobacterium tuberculosis h37ra .
Action Environment
The compound’s potential anti-tubercular activity, as suggested by the activity of similar compounds, makes it a promising candidate for further study .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-cyanopyridine and morpholine.
Hydrogenation: 2-cyanopyridine undergoes hydrogenation to form 2-picolylamine.
Cyclization: The 2-picolylamine is then reacted with morpholine under specific conditions to form the morpholinone structure.
Aminomethylation: The resulting compound is further modified by introducing an aminomethyl group at the 6-position of the pyridine ring.
Formation of Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and automated purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group allows for nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted morpholinone derivatives.
Scientific Research Applications
4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and ligands.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Picolylamine: A precursor in the synthesis of the target compound, known for its use as a ligand in coordination chemistry.
(6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride: A related compound with a similar aminomethyl-pyridine structure.
Uniqueness
4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride is unique due to its combined morpholinone and aminomethyl-pyridine structures, which provide distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
4-[6-(aminomethyl)pyridin-2-yl]morpholin-3-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.2ClH/c11-6-8-2-1-3-9(12-8)13-4-5-15-7-10(13)14;;/h1-3H,4-7,11H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCGGTKDVRNYSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=CC(=N2)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.